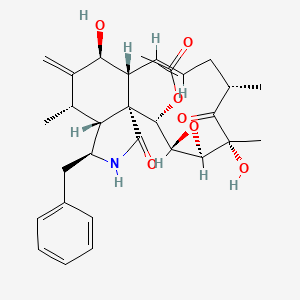

19,20-Epoxycytochalasin D

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H37NO7 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |

InChI Key |

WHJRAYUHVRYTTH-MQQXPATASA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Fungal Sources of 19,20-Epoxycytochalasin D: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the fungal origins of the bioactive compound 19,20-Epoxycytochalasin D. The document outlines the primary fungal producers, presents quantitative data on its isolation, provides detailed experimental protocols, and visualizes key processes.

Fungal Producers and Quantitative Data

Several fungal species, primarily within the Xylariaceae family, are known producers of this compound and its analogs. These endophytic and wood-inhabiting fungi represent a rich source for the discovery of novel cytochalasans. The following table summarizes the known fungal sources and available quantitative data for this compound and related epoxycytochalasans.

| Fungal Species | Compound | Yield/Concentration | Reference |

| Xylaria cf. curta | This compound | Not specified | [1][2] |

| Nemania diffusa | 19,20-Epoxycytochalasin C and D related compounds | Not specified | [3] |

| Rosellinia sanctae-cruciana | This compound | Not specified | [4] |

| Xylaria hypoxylon | This compound | Not specified | [5] |

| Xylaria sp. sof11 | 19,20-Epoxycytochalasin Q | Biomass yield of 18.97 g/L in a 10-L fermenter | [6] |

| Xylaria karyophthora | 19,20-epoxidated cytochalasins | Not specified | [7][8] |

| Xylaria obovata | 19,20-Epoxycytochalasin Q | Not specified | [9] |

| Phomopsis sp. xz-18 | Pentacyclic cytochalasins (related structures) | 14 mg of compound 2 from scaled-up culture | [10] |

| Nemania sp. UM10M | 19,20-Epoxycytochalasins C and D | Not specified | [5] |

Experimental Protocols

The isolation and characterization of this compound from fungal sources involve a multi-step process encompassing fungal cultivation, extraction, and purification. The following protocols are synthesized from various cited research articles.

Fungal Cultivation

1. Solid-State Fermentation (Rice Medium):

-

Organism: Xylaria cf. curta[1][2], Xylaria karyophthora[7][8]

-

Medium: Rice medium.

-

Procedure: The endophytic fungus is cultivated on a solid rice medium. The specifics of media preparation and inoculation would follow standard mycological techniques.

-

Incubation: The culture is incubated under appropriate temperature and humidity conditions to allow for fungal growth and secondary metabolite production.

2. Liquid-State Fermentation (Potato Dextrose Broth):

-

Organism: Rosellinia sanctae-cruciana[4]

-

Medium: Potato Dextrose Broth (PDB).

-

Procedure: The fungal strain is subcultured on Potato Dextrose Agar (PDA) and then inoculated into PDB for submerged fermentation.[4]

-

Incubation: The liquid culture is incubated, typically with shaking, to ensure aeration and homogenous growth.

3. Agar Plate Cultivation:

-

Organism: Nemania diffusa[3]

-

Medium: Malt extract agar medium.

-

Procedure: The fungus is grown on the surface of malt extract agar plates.

-

Incubation: Plates are incubated until sufficient mycelial growth is observed.

Extraction and Purification

1. Initial Extraction:

-

From Solid Culture: The solid culture medium with fungal biomass is extracted with an organic solvent, typically ethyl acetate (EtOAc).[1][2][3] For instance, the solid culture of Phomopsis sp. xz-18 was soaked in a mixture of ethyl acetate, methanol, and acetic acid (80:15:5, v/v/v).[10]

-

From Liquid Culture: The fungal broth is typically separated from the mycelia. The broth is then extracted with an appropriate organic solvent.

2. Chromatographic Purification:

-

Initial Fractionation: The crude extract is often subjected to column chromatography for initial fractionation. Reversed-phase column chromatography is a common first step.[10]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC.[3][7][8] A typical mobile phase for cytochalasin separation is a gradient of acetonitrile in water with 0.1% formic acid.[11]

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and is often employed for purifying cytochalasins.[10]

3. Structure Elucidation:

-

The purified compound's structure is determined using a combination of spectroscopic techniques, including:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.[1][2][3]

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.[1][2][3]

-

X-ray Diffraction: For determining the absolute configuration of crystalline compounds.[1][2]

-

Visualizations

The following diagrams illustrate the general workflow for isolating this compound and its known mechanism of action.

References

- 1. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of 19,20-Epoxycytochalasins: An In-Depth Guide to their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 19,20-epoxycytochalasins are a significant subclass of the cytochalasan family, a group of fungal secondary metabolites renowned for their complex molecular structures and potent biological activities, including cytotoxic and anti-angiogenic properties. The presence of the 19,20-epoxide ring is often crucial for their bioactivity, making the elucidation of its biosynthetic origins a key area of research for natural product chemists and drug developers. This technical guide provides a comprehensive overview of the current understanding of the 19,20-epoxycytochalasan biosynthetic pathway, detailing the enzymatic machinery, relevant quantitative data, and key experimental methodologies.

The Core Biosynthetic Pathway: A PKS-NRPS Assembly Line

The biosynthesis of all cytochalasans, including the 19,20-epoxy derivatives, originates from a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzymatic complex. This molecular assembly line is responsible for constructing the characteristic perhydroisoindolone core fused to a macrocyclic ring.

The process initiates with the PKS domains iteratively condensing malonyl-CoA units to generate a polyketide chain. Concurrently, the NRPS module activates and incorporates an amino acid, most commonly phenylalanine or tryptophan. The polyketide and amino acid moieties are then tethered and undergo a crucial intramolecular Diels-Alder cyclization to form the foundational cytochalasan scaffold.

Caption: Core biosynthesis of the cytochalasan scaffold.

The Crucial Epoxidation Step: The Role of Cytochrome P450 Monooxygenases

The formation of the defining 19,20-epoxide is a post-PKS-NRPS tailoring event. While the specific enzyme has not been definitively isolated and characterized for all 19,20-epoxycytochalasins, substantial evidence points to the involvement of cytochrome P450 monooxygenases (P450s) . These heme-containing enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including epoxidations, in secondary metabolism.

In the proposed pathway, a precursor cytochalasan, containing a double bond at the C19-C20 position, serves as the substrate for a specific P450 enzyme. This enzyme, utilizing molecular oxygen and electrons from a cognate NADPH-cytochrome P450 reductase, catalyzes the stereospecific epoxidation of the double bond to yield the final 19,20-epoxycytochalasin.

Caption: Proposed epoxidation of the procytochalasan scaffold.

Quantitative Data Summary

The following tables summarize the available quantitative data for various 19,20-epoxycytochalasins, including production titers and cytotoxic activities.

Table 1: Production Titers of 19,20-Epoxycytochalasins

| Compound | Producing Organism | Fermentation Conditions | Titer | Reference |

| 19,20-Epoxycytochalasin Q | Xylaria sp. sof11 | Optimized medium (35.2 g/L sucrose, 18.0 g/L fish meal) | 440.3 mg/L | [1] |

Table 2: Cytotoxic Activity (IC50) of Selected 19,20-Epoxycytochalasins

| Compound | Cell Line | IC50 (µM) | Reference |

| 19,20-Epoxycytochalasin C | HL-60 | 1.11 | [2] |

| 19,20-Epoxycytochalasin C | HT-29 | 0.65 | [3] |

| 19,20-Epoxycytochalasin D | BT-549 | 7.84 | |

| This compound | LLC-PK11 | 8.4 | |

| 19,20-Epoxycytochalasin Q | HL-60 | (Cytotoxic at 1 µg/mL) | [4] |

| Deacetyl-19,20-epoxycytochalasin Q | HL-60 | (Cytotoxic at 1 µg/mL) | [4] |

Key Experimental Protocols

This section details the methodologies for key experiments required to investigate the biosynthesis of 19,20-epoxycytochalasins.

Heterologous Expression and Functional Characterization of the Cytochrome P450 Epoxidase

Objective: To confirm the function of a candidate P450 gene in catalyzing the 19,20-epoxidation.

Experimental Workflow:

Caption: Workflow for P450 functional characterization.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate P450 genes within the biosynthetic gene cluster of a 19,20-epoxycytochalasin producer (e.g., Xylaria sp.).

-

Amplify the full-length cDNA of the candidate P450 gene using PCR.

-

Clone the amplified gene into a suitable fungal or yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

-

-

Heterologous Expression:

-

Transform a suitable host strain, like Saccharomyces cerevisiae, with the expression construct.

-

Co-express a cognate or a general fungal NADPH-cytochrome P450 reductase to ensure efficient electron transfer to the P450.

-

Grow the recombinant yeast culture and induce protein expression according to the vector's requirements (e.g., by switching the carbon source from glucose to galactose).

-

-

Functional Assay:

-

In Vivo Assay: Add the putative precursor (a cytochalasan with a C19-C20 double bond) to the culture of the expressing yeast. After a suitable incubation period, extract the metabolites from the culture medium and the yeast cells.

-

In Vitro Assay: Prepare microsomes from the recombinant yeast cells. Incubate the microsomes with the precursor substrate, NADPH, and molecular oxygen.

-

Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the retention time and mass spectrum with an authentic standard of the expected 19,20-epoxycytochalasin.

-

Quantitative Analysis of 19,20-Epoxycytochalasins in Fungal Cultures

Objective: To determine the production titer of a specific 19,20-epoxycytochalasin.

Methodology:

-

Sample Preparation:

-

Culture the producing fungal strain under desired fermentation conditions.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the broth separately with an organic solvent (e.g., ethyl acetate).

-

Combine and evaporate the organic extracts to dryness and redissolve in a known volume of a suitable solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the target 19,20-epoxycytochalasin.

-

Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).

-

Optimize the mass spectrometer parameters for the detection of the parent ion and specific fragment ions of the target compound (Multiple Reaction Monitoring - MRM mode).

-

-

Quantification:

-

Prepare a calibration curve using a purified standard of the 19,20-epoxycytochalasin of known concentrations.

-

Analyze the prepared samples by LC-MS/MS.

-

Calculate the concentration of the 19,20-epoxycytochalasin in the extracts based on the calibration curve and express the titer in mg/L of the original culture volume.

-

Conclusion

The biosynthesis of 19,20-epoxycytochalasins is a fascinating example of the chemical ingenuity of fungi. While the core pathway involving a PKS-NRPS is well-established, the specific tailoring enzymes, particularly the cytochrome P450 monooxygenases responsible for the crucial epoxidation, are an active area of investigation. The experimental protocols outlined in this guide provide a framework for the functional characterization of these enzymes and the quantitative analysis of their products. A deeper understanding of this biosynthetic pathway will not only advance our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel cytochalasan analogs with improved therapeutic properties.

References

- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of CYP71D443, a cytochrome P450 catalyzing C-22 hydroxylation in the 20-hydroxyecdysone biosynthesis of Ajuga hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activities of 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products. Exhibiting a range of biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its cytotoxic, antiplasmodial, and phytotoxic properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data. Furthermore, this guide illustrates the compound's mechanism of action and experimental workflows through detailed signaling pathway and process diagrams.

Introduction

Cytochalasans are a diverse group of mycotoxins produced by various fungi, with over 300 analogues identified to date.[1] These compounds are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1] this compound is a member of this family and has been isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[2][3] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[4] This interference with fundamental cellular processes underpins its observed biological activities, which include potent antiplasmodial and phytotoxic effects, as well as moderate to weak cytotoxicity against various cancer cell lines.[2][5][6]

Biological Activities and Quantitative Data

The biological activities of this compound have been evaluated in several studies. The following tables summarize the available quantitative data for its cytotoxic, antiplasmodial, and phytotoxic effects.

Cytotoxic Activity

The cytotoxicity of this compound has been assessed against a panel of human and other mammalian cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| BT-549 | Human breast carcinoma | 7.84 | [2] |

| LLC-PK11 | Pig kidney epithelial | 8.4 | [2] |

| P-388 | Murine leukemia | 0.16 | [5] |

| MOLT-4 | Human leukemia | 10.0 | [5] |

| HL-60 | Human promyelocytic leukemia | >10 | [7] |

| A549 | Human lung carcinoma | >10 | [7] |

| SMMC-7721 | Human hepatocellular carcinoma | >10 | [7] |

| MCF-7 | Human breast adenocarcinoma | >10 | [7] |

| SW480 | Human colon adenocarcinoma | >10 | [7] |

Table 1: Cytotoxic Activity of this compound

Antiplasmodial Activity

This compound has demonstrated potent activity against the malaria parasite, Plasmodium falciparum.

| Plasmodium falciparum Strain | IC50 (nM) | Reference(s) |

| 3D7 (chloroquine-sensitive) | 9.77 | [8] |

Table 2: Antiplasmodial Activity of this compound

Phytotoxic Activity

The phytotoxicity of this compound has been reported, although specific quantitative data such as IC50 values for plant growth inhibition are not extensively detailed in the reviewed literature. It is known to exhibit phytotoxic effects.[2]

Mechanism of Action: Disruption of the Actin Cytoskeleton and Downstream Signaling

The primary molecular target of cytochalasans, including this compound, is the actin cytoskeleton. By binding to the barbed (fast-growing) end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[4] This disruption of actin dynamics has profound effects on cellular processes and triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Signaling Pathways

The disruption of the actin cytoskeleton by this compound is thought to initiate a cascade of signaling events that ultimately lead to cell death. While the precise pathways for this specific compound are not fully elucidated, studies on the closely related cytochalasin D provide a model for its likely mechanism of action.

Disruption of actin filaments can modulate the activity of Rho family GTPases (e.g., RhoA, Rac1, and Cdc42), which are key regulators of the cytoskeleton and various signaling pathways.[9][10] This can, in turn, lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways.[11] The activation of these stress-responsive pathways can ultimately trigger the intrinsic and extrinsic apoptosis pathways.[12] The apoptotic cascade involves the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3), leading to programmed cell death.[13][14] Furthermore, disruption of the actin cytoskeleton has been shown to induce cell cycle arrest, often at the G1/S transition.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[1][2][3][15][16]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[2][15]

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[2]

-

Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[2][15]

-

Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[2]

-

Absorbance Measurement: Measure the absorbance at 510-565 nm.[1][15]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This fluorescence-based assay monitors the polymerization of actin in vitro.[2]

-

Actin Preparation: Prepare pyrene-labeled G-actin.

-

Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.

-

Compound Addition: Add different concentrations of this compound to the reaction mixture.

-

Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

Antiplasmodial Activity Assay

The antiplasmodial activity is typically determined using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Culture P. falciparum in human erythrocytes.

-

Compound Treatment: Add serial dilutions of this compound to the parasite culture and incubate.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence to determine parasite growth inhibition.

Phytotoxicity Assay

A common method for assessing phytotoxicity is a seed germination and root elongation assay.

-

Seed Plating: Place seeds of a model plant (e.g., lettuce, Lactuca sativa) on a filter paper in a petri dish.[17]

-

Treatment: Moisten the filter paper with different concentrations of this compound.

-

Incubation: Incubate the petri dishes in a controlled environment.

-

Measurement: After a set period, measure the percentage of seed germination and the length of the radicle (root).

Experimental and Analytical Workflow

The discovery and characterization of bioactive fungal metabolites like this compound follows a systematic workflow.

This workflow begins with the culture of the fungus, followed by fermentation and extraction of secondary metabolites. The crude extract is then subjected to bioassay-guided fractionation to isolate the active compounds. Once a pure compound like this compound is obtained, its structure is elucidated using spectroscopic techniques. Subsequently, a battery of secondary bioassays is performed to comprehensively characterize its biological activities and elucidate its mechanism of action.

Conclusion

This compound is a bioactive fungal metabolite with demonstrated cytotoxic, antiplasmodial, and phytotoxic activities. Its primary mechanism of action, like other cytochalasans, is the disruption of the actin cytoskeleton, which leads to the induction of cell cycle arrest and apoptosis through complex signaling pathways. The detailed protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related compounds. Future research should focus on delineating the specific molecular targets and signaling pathways affected by this compound to fully understand its pharmacological profile and potential for clinical development.

References

- 1. zellx.de [zellx.de]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 17. jeeng.net [jeeng.net]

In Vitro Antiplasmodial Activity of 19,20-Epoxycytochalasin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of 19,20-Epoxycytochalasin D, a fungal metabolite isolated from Nemania sp. The document details its efficacy against Plasmodium falciparum, cytotoxicity against various mammalian cell lines, and the experimental protocols used for these assessments. Furthermore, a proposed mechanism of action is visualized to aid in understanding its potential as an antimalarial drug candidate.

Data Presentation: Efficacy and Cytotoxicity

This compound has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The following tables summarize the quantitative data on its antiplasmodial efficacy and cytotoxicity, allowing for a clear comparison of its activity and selectivity.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |

| D6 (chloroquine-sensitive) | 0.0008 (approx.) | 0.4 | [1] |

| W2 (chloroquine-resistant) | 0.0008 (approx.) | 0.4 | [1] |

| 3D7 | 0.00977 (9.77 nM) | 5.11 | [2] |

Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol for this compound.

Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [1] |

| SK-MEL | Human malignant melanoma | >10 | [1] |

| KB | Human oral epidermoid carcinoma | >10 | [1] |

| BT-549 | Human breast ductal carcinoma | 7.84 | [3] |

| SK-OV-3 | Human ovarian adenocarcinoma | >10 | [1] |

| LLC-PK11 | Pig kidney epithelial | 8.4 | [3] |

| P-388 | Murine leukemia | 0.16 | [2] |

| MOLT-4 | Human T-cell leukemia | 10 | [2] |

Table 3: Selectivity Index of this compound

| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |

| D6/W2 | Vero | >11375 |

| 3D7 | BT-549 | 802 |

| 3D7 | LLC-PK11 | 860 |

| 3D7 | P-388 | 16 |

| 3D7 | MOLT-4 | 1024 |

The high selectivity index, particularly against the non-cancerous Vero cell line, indicates a favorable therapeutic window for this compound, suggesting it is significantly more toxic to the malaria parasite than to host cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.

References

Unveiling the Anticancer Potential: A Technical Guide to the Cytotoxicity of 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of 19,20-Epoxycytochalasin D, a potent fungal metabolite, against various cancer cell lines. This document outlines the quantitative data on its cytotoxic activity, details the experimental methodologies for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through various in vitro assays. The following table summarizes the available quantitative data.

| Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| P-388 | Murine Leukemia | 0.16 | [1] |

| MOLT-4 | Human Leukemia | 10.0 | [1] |

| HL-60 | Human Promyelocytic Leukemia | Not explicitly stated for D, but C showed 1.11 µM | [2] |

| A549 | Human Lung Carcinoma | Moderate to weak cytotoxicity | [2] |

| SMMC-7721 | Human Hepatocellular Carcinoma | Moderate to weak cytotoxicity | [2] |

| MCF-7 | Human Breast Adenocarcinoma | Moderate to weak cytotoxicity | [2] |

| SW480 | Human Colorectal Adenocarcinoma | Moderate to weak cytotoxicity | [2] |

| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [1] |

| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [1] |

| SK-MEL | Human Skin Melanoma | No cytotoxicity up to 10 µM | [1] |

| KB | Human Oral Epidermoid Carcinoma | No cytotoxicity up to 10 µM | [1] |

| SK-OV-3 | Human Ovarian Adenocarcinoma | No cytotoxicity up to 10 µM | [1] |

Experimental Protocols

This section details the methodologies employed to assess the cytotoxicity and elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

2.1.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][4][5][6][7]

-

Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density and incubate under standard conditions until they reach the desired confluence.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Fixation: After the desired incubation period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[3][4] Allow the plates to air-dry completely.[3][4]

-

Staining: Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3][7]

-

Destaining and Solubilization: After staining, wash the plates with 1% acetic acid to remove unbound SRB.[3][4] Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3][4][6][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[3][4] The absorbance is directly proportional to the cell number.

2.1.2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the SRB assay.

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

-

Cell Preparation: Induce apoptosis by treating cells with this compound. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[8][11]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI staining solution (e.g., 50 µg/mL).[8][11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Treatment: Culture and treat cells with this compound as for other assays.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of key apoptosis-regulating proteins like Bax, Bcl-2, and caspases.[13][14][15][16]

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.[13][14]

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, primarily targeting the actin cytoskeleton and key cell cycle regulators.

Induction of Mitochondrial-Mediated Apoptosis

Evidence suggests that this compound, similar to other cytochalasins, induces apoptosis through the intrinsic mitochondrial pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[17]

Caption: Mitochondrial apoptosis pathway induced by this compound.

S-Phase Cell Cycle Arrest via CDK2 Inhibition

This compound has been shown to induce a dose-dependent arrest of cancer cells in the S phase of the cell cycle.[17] This arrest is attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S transition and S phase progression.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of 19,20-Epoxycytochalasins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antifungal properties of 19,20-epoxycytochalasins, a class of fungal metabolites with promising, yet underexplored, therapeutic potential. While research into the broad antifungal activity of all 19,20-epoxycytochalasin derivatives is ongoing, this document consolidates the current understanding of their mechanism of action, with a particular focus on 19,20-epoxycytochalasin Q (ECQ) for which quantitative data is most readily available. The guide details the impact of these compounds on crucial fungal processes, including hyphal morphogenesis, biofilm formation, and cellular integrity. Furthermore, it elucidates the molecular signaling pathways implicated in their antifungal effects and provides comprehensive experimental protocols for their evaluation.

Introduction to 19,20-Epoxycytochalasins

Cytochalasans are a large family of fungal secondary metabolites known for their diverse and potent biological activities, primarily attributed to their ability to disrupt actin filament function.[1] The 19,20-epoxycytochalasins are a sub-class of these compounds characterized by an epoxide ring at the C19 and C20 positions. This structural feature has been suggested to enhance their bioactivity.[2] While extensively studied for their cytotoxic effects against various cancer cell lines, their potential as antifungal agents is an emerging area of significant interest.[3][4][5]

The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. 19,20-epoxycytochalasins, by targeting the fungal cytoskeleton and related signaling pathways, represent a promising avenue for the development of new therapeutic strategies against clinically relevant fungi such as Candida albicans.

Quantitative Antifungal Activity

The quantitative assessment of the antifungal activity of 19,20-epoxycytochalasins is crucial for evaluating their therapeutic potential. To date, the most comprehensive data is available for 19,20-epoxycytochalasin Q (ECQ) against Candida albicans. Research on the antifungal activity of other derivatives, such as 19,20-epoxycytochalasin C, D, and N, is limited in the public domain, with most studies focusing on their cytotoxic properties.[4][5] One study noted that a cytochalasin hydroperoxide derivative exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µM against Candida albicans.[6]

Table 1: Anti-hyphal and Anti-biofilm Activity of 19,20-Epoxycytochalasin Q (ECQ) against Candida albicans

| Activity Assessed | Concentration (µg/mL) | % Inhibition / Effect | Incubation Time (hours) | Reference |

| Anti-Hyphal Formation | 128 | ~19% | 24 | [7] |

| 256 | >95% (complete inhibition) | 24 | [7] | |

| Anti-Biofilm (Young Biofilm) | 128 | 80% (BIC₈₀) | 24 | [7] |

| Anti-Biofilm (24h-Preformed Biofilm) | 512 | 80% (BIC₈₀) | 24 | [7] |

| Biofilm Biomass Reduction (Young) | 128 | >80% | 24 | [7] |

| Biofilm Biomass Reduction (24h-Preformed) | 128 | >80% | 24 | [7] |

| Combined Anti-Hyphal (with 64 µg/mL Sophorolipids) | 8 or 16 | Potent Inhibition | 5 | [7] |

BIC₈₀: Biofilm Inhibitory Concentration required to inhibit 80% of the metabolic activity of the biofilm.

Mechanism of Action

The antifungal activity of 19,20-epoxycytochalasins stems from their ability to interfere with fundamental cellular processes in fungi. The primary target is the actin cytoskeleton, leading to a cascade of downstream effects that compromise fungal growth, morphogenesis, and viability.

Disruption of Actin Dynamics

19,20-epoxycytochalasins, like other cytochalasans, are potent inhibitors of actin polymerization. This disruption of the actin cytoskeleton directly impacts cell polarity, cell division, and morphogenesis, which are critical for fungal pathogenicity.

Inhibition of Hyphal Formation and Biofilm Development

A key virulence factor of pathogenic fungi like Candida albicans is the ability to switch from a yeast-like to a hyphal morphology, which is essential for tissue invasion and biofilm formation. ECQ has been shown to effectively inhibit this transition in a concentration-dependent manner.[7] At a concentration of 256 µg/mL, ECQ completely inhibits hyphal formation in C. albicans.[7] This anti-hyphal activity is a primary contributor to its potent anti-biofilm properties, as it prevents the formation of the complex, structured communities that are notoriously resistant to conventional antifungal drugs.[7]

Induction of Reactive Oxygen Species (ROS)

Treatment with ECQ leads to the intracellular accumulation of reactive oxygen species (ROS) in fungal cells.[7] Elevated ROS levels cause oxidative stress, leading to damage of cellular components such as proteins, lipids, and nucleic acids, ultimately contributing to fungal cell death.

Perturbation of Fungal Signaling Pathways

The antifungal effects of 19,20-epoxycytochalasins are mediated through the disruption of key signaling pathways that regulate fungal morphogenesis and virulence.

The Ras/cAMP/PKA pathway is a central signaling cascade in C. albicans that governs the yeast-to-hyphal transition in response to various environmental cues. 19,20-epoxycytochalasins are thought to interfere with this pathway, leading to the downregulation of hyphal-specific genes. The inhibition of this pathway is a key mechanism underlying the observed blockade of filamentation.

Ume6 and Tec1 are key transcription factors that act downstream of the Ras/cAMP/PKA pathway to regulate the expression of hypha-specific genes. Transcriptomic analyses have revealed that ECQ treatment leads to changes in the expression of genes regulated by Ume6 and Tec1, further confirming the disruption of this signaling cascade and providing a molecular basis for the observed anti-hyphal phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antifungal properties of 19,20-epoxycytochalasins.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of 19,20-epoxycytochalasins against yeast pathogens like Candida albicans.

Materials:

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

-

Fungal inoculum, standardized to 0.5-2.5 x 10³ cells/mL

-

19,20-epoxycytochalasin stock solution (e.g., in DMSO)

-

Positive control antifungal (e.g., fluconazole)

-

Negative control (medium with DMSO, no drug)

-

Growth control (medium with inoculum, no drug)

-

Spectrophotometer or microplate reader

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of the 19,20-epoxycytochalasin in RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. targetmol.cn [targetmol.cn]

- 3. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytochalasins and Polyketides from a Mangrove Endophytic Fungus Xylaria arbuscula QYF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cell cycle-dependent hyphal and biofilm formation by a novel cytochalasin 19,20‑epoxycytochalasin Q in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 19,20-Epoxycytochalasin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of compounds.[1][2] Like other cytochalasans, it exhibits a range of biological activities, including potent in vitro antiplasmodial and phytotoxic effects.[1] Research has also highlighted its cytotoxic activity against various tumor cell lines, making it a compound of interest in cancer research and drug development.[2][3] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation, identification, and quantification of chemical compounds.

The methodologies described herein are compiled from various scientific literature sources and are intended to provide a comprehensive guide for researchers working with this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of this compound and its related compounds.

Table 1: HPLC and LC-MS/MS Method Parameters

| Parameter | Description | Reference |

| Column | C18 Reverse Phase (e.g., Merck Chromolith RP18e, 4.6 x 100 mm) | [4] |

| Mobile Phase | A: Water with 0.1% v/v Formic AcidB: Acetonitrile with 0.1% v/v Formic Acid | [5] |

| Gradient | 5-100% B over 20 minutes | [5] |

| Flow Rate | 0.5 - 0.6 mL/min | [4][5] |

| Detection | UV-Vis Diode-Array Detector (DAD) at 210 nm | [5][6] |

| Injection Volume | 2 - 10 µL | [5][7] |

| Column Temperature | 25 °C | [5] |

| Mass Spectrometry | ESI-Iontrap-MS or Triple Quadrupole MS for MS/MS analysis | [5][7] |

| Selected Ion Monitoring | m/z 524.2 [M+H]⁺ for 19,20-Epoxycytochalasin C (similar mass to D) | [7] |

Table 2: Reported Cytotoxic Activity (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | BT-549 (Breast Cancer) | 7.84 | [1] |

| This compound | LLC-PK11 (Kidney Epithelial) | 8.4 | [1] |

| 19,20-Epoxycytochalasin C | HL-60 (Leukemia) | 1.11 | [2] |

| 19,20-Epoxycytochalasin C | HT-29 (Colon Cancer) | 0.650 | [8] |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments related to the HPLC analysis of this compound.

Protocol 1: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard. Dissolve the standard in 1 mL of a suitable solvent such as methanol, ethanol, DMF, or DMSO.[9] Ensure complete dissolution. This will be your primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., acetonitrile:water mixture) to achieve concentrations within the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Protocol 2: Sample Preparation from Fungal Culture

This protocol is a general guideline for the extraction of this compound from fungal cultures for qualitative or semi-quantitative analysis.

-

Extraction: Lyophilize and then grind the fungal mycelia or solid fermentation media. Extract the ground material with an organic solvent such as ethyl acetate or methanol by sonication or maceration.

-

Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude extract.

-

Purification (Optional): For cleaner samples, the crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

-

Final Preparation: Dissolve a known amount of the dried extract in the mobile phase. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 3: HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared standard solutions and samples onto the column.

-

Data Acquisition: Acquire chromatograms and record the peak areas and retention times. The UV detection wavelength is typically set at 210 nm.[5][6]

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key steps in the analytical method.

Caption: Logical Steps in HPLC Method Development and Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

Application Notes and Protocols for 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed NMR and mass spectrometry data for 19,20-Epoxycytochalasin D, along with comprehensive protocols for its analysis. This information is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a fungal metabolite belonging to the cytochalasan family, a group of compounds known for their diverse and potent biological activities. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, making them of significant interest for drug development.[1][2] Accurate and reliable analytical data are crucial for the identification, characterization, and quantification of this compound in complex mixtures, as well as for elucidating its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, measured in CDCl₃ at 500 MHz, are summarized below. These data are based on the revised structure of 19(βH), 20(αH)-epoxycytochalasin D.[1]

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [1]

| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) | HMBC (H→C) | NOESY (H→H) |

| 1 | 173.52 | - | - | - |

| 3 | 53.94 | 3.25 (m) | - | 2, 27, 31 |

| 4 | 50.70 | 2.27 (t, 4.9) | 6, 10, 21 | 5, 8, 10a, 10b |

| 5 | 32.58 | 2.60 (m) | 4, 6, 11 | 4 |

| 6 | 147.48 | - | - | - |

| 7 | 69.99 | 3.83 (d, 10.3) | 6, 12, 13 | 12b, 13 |

| 8 | 46.55 | 2.64 (m) | 1, 7, 9, 13, 14 | 4 |

| 9 | 52.53 | - | - | - |

| 10 | 45.16 | a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0) | 3, 4, 1', 2', 6' | 4, 27, 31 |

| 11 | 13.50 | 0.90 (d, 6.7) | 4, 5, 6 | 2, 3, 5, 12a |

| 12 | 114.35 | a: 5.29 (s), b: 5.07 (s) | 5, 7 | 11, 7 |

| 13 | 131.20 | 5.90 (dd, 15.5, 9.8) | 14, 15 | 7, 14, 15a |

| 14 | 133.42 | 5.71 (ddd, 15.5, 10.0, 5.8) | 8, 13 | 13, 15a, 15b, 16 |

| 15 | 37.44 | a: 2.68 (m), b: 2.11 (dd, 12.0, 5.8) | 16, 20, 13, 14, 16, 22 | 13, 14, 15b, 14, 15a, 22 |

| 16 | 41.93 | 3.22 (m) | 14, 15, 17, 22 | 14, 22 |

| 17 | 215.29 | - | - | - |

| 18 | 76.36 | - | - | - |

| 19 | 59.65 | 3.16 (d, 1.8) | 18, 20 | 23, 25 |

| 20 | 52.76 | 3.54 (brs) | 19, 21 | 3, 21 |

| 21 | 74.12 | 5.52 (s) | 4, 8, 19, 20, 25 | 20, 25 |

| 22 | 19.16 | 1.21 (d, 6.7) | 15, 16, 17 | 15b, 16 |

| 23 | 21.86 | 1.54 (s) | 18, 19 | 19 |

| 24 | 169.81 | - | - | - |

| 25 | 20.66 | 2.16 (s) | 24 | 19, 21 |

| 26 | 137.13 | - | - | - |

| 27, 31 | 129.18 | 7.17 (d, 7.2) | 10, 2', 3', 4', 5', 6' | 3, 10, 28, 29 |

| 28, 30 | 128.96 | 7.32 (m) | 1', 2', 6' | 27, 29 |

| 29 | 127.12 | 7.25 (m) | 2', 3', 5', 6' | 27, 28 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HRESIMS | [M+H]⁺ | 524.2654 | C₃₀H₃₈NO₇ |

Experimental Protocols

The following protocols provide a general framework for the isolation and analysis of this compound.

Protocol 1: Isolation and Purification of this compound from Fungal Culture

This protocol outlines the general steps for extracting and purifying this compound from a fungal source, such as Xylaria species.

1. Fungal Cultivation:

-

Inoculate the desired fungal strain (e.g., Xylaria hypoxylon) into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture under appropriate conditions (e.g., 28°C, 150 rpm) for a sufficient period to allow for the production of secondary metabolites.

2. Extraction:

-

After incubation, terminate the fermentation by adding methanol to the culture broth.

-

Homogenize the culture and separate the mycelia from the broth by centrifugation or filtration.

-

Extract the supernatant and the mycelia separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to a primary separation step using column chromatography on silica gel or other suitable stationary phases.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool fractions containing the compound of interest and further purify them using preparative HPLC on a C18 column to yield pure this compound.

Protocol 2: NMR Data Acquisition

1. Sample Preparation:

-

Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shim the magnetic field to obtain optimal resolution.

3. Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Acquire two-dimensional NMR spectra, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

4. Data Processing and Analysis:

-

Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum and pick peaks in all spectra.

-

Analyze the 1D and 2D spectra to assign all proton and carbon resonances and to elucidate the structure and stereochemistry of the molecule.

Protocol 3: Mass Spectrometry Data Acquisition

1. Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration of 1-10 µg/mL for analysis.

2. LC-MS/MS Analysis:

-

Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS), such as a Triple Quadrupole or an Orbitrap instrument.

-

Liquid Chromatography:

-

Inject the sample onto a C18 analytical column.

-

Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acquire full scan mass spectra to determine the molecular weight of the compound.

-

Perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and fragmenting it to obtain characteristic product ions for structural confirmation.

-

Visualizations

Isolation and Analysis Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and structural elucidation of this compound.

Proposed Cytotoxic Signaling Pathway

This compound and related compounds have been shown to induce cytotoxicity in cancer cells. While the exact mechanism for this specific compound is under investigation, related cytochalasans are known to interfere with actin polymerization and can induce apoptosis. For a related compound, 19,20-epoxycytochalasin C, CDK2 has been suggested as a possible target, and the compound was shown to induce S phase cell cycle arrest and apoptosis.[3] The following diagram depicts a plausible signaling pathway for the cytotoxic effects of this compound.

References

Application Notes and Protocols for Studying Actin Dynamics with 19,20-Epoxycytochalasin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxycytochalasin D is a member of the cytochalasan family of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These compounds are invaluable tools for investigating the intricate dynamics of actin polymerization and depolymerization, which are fundamental to numerous cellular processes, including cell motility, division, and morphology.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying actin dynamics in various cell lines.

Mechanism of Action

Cytochalasins, including this compound, primarily exert their effects by interacting with the barbed (fast-growing) end of actin filaments.[3] This interaction inhibits the addition of new actin monomers to the filament, thereby halting polymerization.[4] While the primary effect is the inhibition of elongation, some studies suggest that certain cytochalasins can also induce depolymerization of existing actin filaments.[5] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to significant changes in cell morphology, such as cell rounding and the collapse of actin-based structures like stress fibers.[2][6]

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound and related compounds. It is important to note that these IC50 values represent the concentration required to inhibit cell growth or viability by 50% and are not a direct measure of actin disruption. However, they provide a valuable starting point for determining appropriate concentrations for studying actin dynamics.

| Compound | Cell Line | Effect | IC50 Value | Reference |

| This compound | MOLT-4 | Cytotoxicity | 10.0 µM | [1] |

| This compound | BT-549 | Cytotoxicity | 7.84 µM | [7] |

| This compound | LLC-PK11 | Cytotoxicity | 8.4 µM | [7] |

| 19,20-Epoxycytochalasin C | HL-60 | Cytotoxicity | 1.11 µM | [8] |

| 19,20-Epoxycytochalasin C | HT-29 | Cytotoxicity | 650 nM | [2] |

| 19,20-Epoxycytochalasin Q (ECQ) | S. cerevisiae (wild-type) | Antifungal Activity | 410 mg/l | [9] |

| 19,20-Epoxycytochalasin Q (ECQ) | S. cerevisiae (ScΔpdr5) | Antifungal Activity | 55 mg/l | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

-

For example, to make a 10 mM stock solution of a compound with a molecular weight of 507.6 g/mol , dissolve 5.076 mg in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of culture medium).

-

Ensure thorough mixing by gentle pipetting.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Protocol 2: Treatment of Adherent Cells and Visualization of Actin Cytoskeleton

Materials:

-

Adherent cells (e.g., U2OS, HT-29, NIH3T3)

-

Glass coverslips (sterile)

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

This compound working solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a cell culture plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment. For example, seed HT-29 cells at a density of 1 x 10^5 cells/mL.[2]

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and spreading.

-

-

Treatment with this compound:

-

Remove the culture medium from the wells.

-

Add the pre-warmed working solution of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the treatment group).

-

Incubate the cells for the desired period. Treatment times can range from 30 minutes to several hours, depending on the cell type and the desired effect.[6] For initial experiments, a time course (e.g., 30 min, 1h, 2h) is recommended.

-

-

Fixation and Permeabilization:

-

After incubation, carefully remove the treatment solution.

-

Wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Actin and Nuclear Staining:

-

Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 dilution in PBS).

-

Add the phalloidin solution to the coverslips and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores. Capture images for analysis.

-

Visualizations

Caption: Mechanism of this compound on actin polymerization.

Caption: Experimental workflow for visualizing actin cytoskeleton changes.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An actin depolymerizing agent 19,20-epoxycytochalasin Q of Xylaria sp. BCC 1067 enhanced antifungal action of azole drugs through ROS-mediated cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

19,20-Epoxycytochalasin D: A Powerful Tool for Probing Cellular Dynamics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are renowned for their potent effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division. The unique bioactivity of this compound makes it an invaluable tool in cell biology research, enabling the elucidation of complex cellular processes and serving as a potential lead compound in drug discovery programs. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.

Key Applications in Cell Biology

This compound offers a range of applications for investigating cellular functions, primarily centered around its ability to disrupt the actin cytoskeleton. Key research areas include:

-

Cytoskeletal Dynamics: As a potent inhibitor of actin polymerization, it is instrumental in studying the roles of the actin cytoskeleton in cell migration, adhesion, and morphology.[2]

-

Cancer Research: It exhibits significant cytotoxic activity against various cancer cell lines, making it a valuable agent for investigating cancer cell proliferation, apoptosis, and cell cycle regulation.[3][4]

-

Antiparasitic Research: The compound has demonstrated potent in vitro antiplasmodial activity, suggesting its utility in the study of parasitic life cycles and the development of novel antimalarial drugs.[3]

-

Cell Cycle Analysis: By arresting the cell cycle, it allows for the detailed study of cell cycle checkpoints and the proteins that regulate them.[5]

-

Apoptosis Studies: Its ability to induce programmed cell death provides a model for investigating the molecular pathways of apoptosis.[6]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound against various cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

| Cell Line | Cell Type | IC50 Value | Reference |

| P-388 | Murine Leukemia | 0.16 µM (as 19(βH), 20(αH)-epoxycytochalasin D) | [3] |

| MOLT-4 | Human Leukemia | 10 µM | [3] |

| BT-549 | Human Breast Cancer | 7.84 µM | [1] |

| LLC-PK11 | Porcine Kidney Epithelial | 8.4 µM | [1] |

| HL-60 | Human Promyelocytic Leukemia | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |

| A549 | Human Lung Carcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |

| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |

| MCF-7 | Human Breast Adenocarcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |

| SW480 | Human Colon Adenocarcinoma | > 10 µM (for some 19,20-epoxycytochalasans) | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-